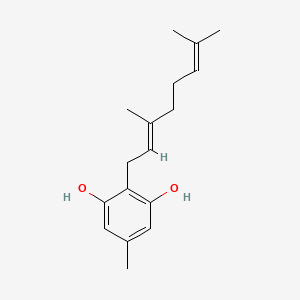

Cannabigerorcin

Vue d'ensemble

Description

Cannabigerorcin is an analytical reference standard categorized as a phytocannabinoid . It is a cannabinoid from the plant Cannabis sativa . Its formal name is 2- [ (2E)-3,7-dimethyl-2,6-octadien-1-yl]-5-methyl-1,3-benzenediol .

Synthesis Analysis

The biosynthesis of cannabigerol and cannabigerolic acid, the gateways to further cannabinoid production, has been studied . The native cannabinoid biosynthetic pathway of Cannabis sativa generates cannabigerolic acid (CBGA), the common substrate to multiple cannabinoid synthases . The bioactive decarboxylated analog of this compound, cannabigerol (CBG), represents an alternate gateway into the cannabinoid space as a substrate either to non-canonical cannabinoid synthase homologs or to synthetic chemical reactions .Molecular Structure Analysis

Cannabigerol (CBG) was characterized using density functional theory (DFT), together with selected analogues, to ascertain the influence of the 3D structure on their activity and stability .Physical And Chemical Properties Analysis

This compound has a molecular formula of C17H24O2 and a formula weight of 260.4 . Its density is 1.0±0.1 g/cm3, boiling point is 420.4±40.0 °C at 760 mmHg, and flash point is 193.1±21.9 °C .Applications De Recherche Scientifique

Cannabigerorcin and Cancer Research :

- This compound has shown promise in antitumor activities, especially in breast carcinoma, as it inhibits the growth of cancer cells without the psychoactive effects associated with THC (Ligresti et al., 2006).

- It also inhibits colon carcinogenesis and selectively reduces the growth of colorectal cancer cells, highlighting its potential in cancer prevention and cure (Borrelli et al., 2014).

Antibacterial Properties :

- This compound exhibits potent antibacterial activity against a variety of methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting its use in addressing antibiotic resistance (Appendino et al., 2008).

- It has also been identified as effective against Gram-positive bacteria, with potential application in treating infections caused by antibiotic-resistant strains (Farha et al., 2020).

Neuroprotective Effects :

- Studies have shown that this compound has neuroprotective properties in models of Huntington’s Disease, indicating its potential in treating neurodegenerative diseases (Valdeolivas et al., 2014).

- It also exhibits beneficial effects on neuroinflammation in multiple sclerosis, which involves modulation of microglial activation (Fleisher-Berkovich et al., 2023).

Cardiovascular Effects :

- Research indicates that acute administration of this compound can lower blood pressure in mice, suggesting a potential therapeutic application for hypertension and related cardiovascular conditions (Vernail et al., 2022).

Potential Against SARS-CoV-2 :

- This compound, along with other cannabinoids, has shown effectiveness in blocking the cellular entry of SARS-CoV-2 and its variants, presenting a potential avenue for COVID-19 prevention and treatment (van Breemen et al., 2022).

Analgesic Properties :

- It also has been studied for its potential analgesic properties, particularly in the context of chemotherapy-induced peripheral neuropathy (Sepulveda et al., 2022).

Mécanisme D'action

- Found predominantly in the central nervous system (CNS), CB1 receptors play a role in pain modulation, mood regulation, and appetite control. Mainly located in immune cells and peripheral tissues, CB2 receptors are involved in inflammation and immune responses. Although not fully understood, GPR55 may contribute to pain perception and other physiological processes .

Mode of Action

Cannabigerorcin’s interaction with these receptors leads to various effects:

- By binding to CB1 and CB2 receptors, this compound can reduce pain perception, especially in hyperalgesic and inflammatory states. TRPV1 (transient receptor potential vanilloid type 1) is involved in pain transmission and temperature control. This compound may influence TRPV1 activity .

Biochemical Pathways

The exact biochemical pathways affected by this compound remain an area of ongoing research. Endocannabinoids (such as anandamide and 2-arachidonoylglycerol) are released retrogradely from postsynaptic terminals to inhibit excitatory neurotransmitter release at presynaptic sites, contributing to analgesia .

Pharmacokinetics

- this compound is lipophilic, allowing it to readily cross the blood-brain barrier. It interacts with receptors in both the CNS and peripheral nervous system. Enzymes metabolize this compound, leading to its breakdown. The compound is eventually eliminated from the body .

Safety and Hazards

Propriétés

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-methylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-12(2)6-5-7-13(3)8-9-15-16(18)10-14(4)11-17(15)19/h6,8,10-11,18-19H,5,7,9H2,1-4H3/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISXGGZQFZIVMF-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345178 | |

| Record name | Cannabigerorcin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38106-51-3 | |

| Record name | Cannabigerorcin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine](/img/structure/B1436131.png)

![5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1436135.png)

![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride](/img/structure/B1436138.png)

![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1436141.png)

![(2E)-1-butyl-2-[(2E,4E,6E)-7-(1-butyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;hexafluorophosphate](/img/structure/B1436145.png)

![1-[(4-Methoxyphenyl)methyl]-7H-pyrrolo[2,3-b]pyridin-4-one](/img/structure/B1436146.png)